

APX3330 Administration in Preclinical Cancer Models: Application Notes and Protocols

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Compound of Interest

Compound Name: APX3330

Cat. No.: B1574552

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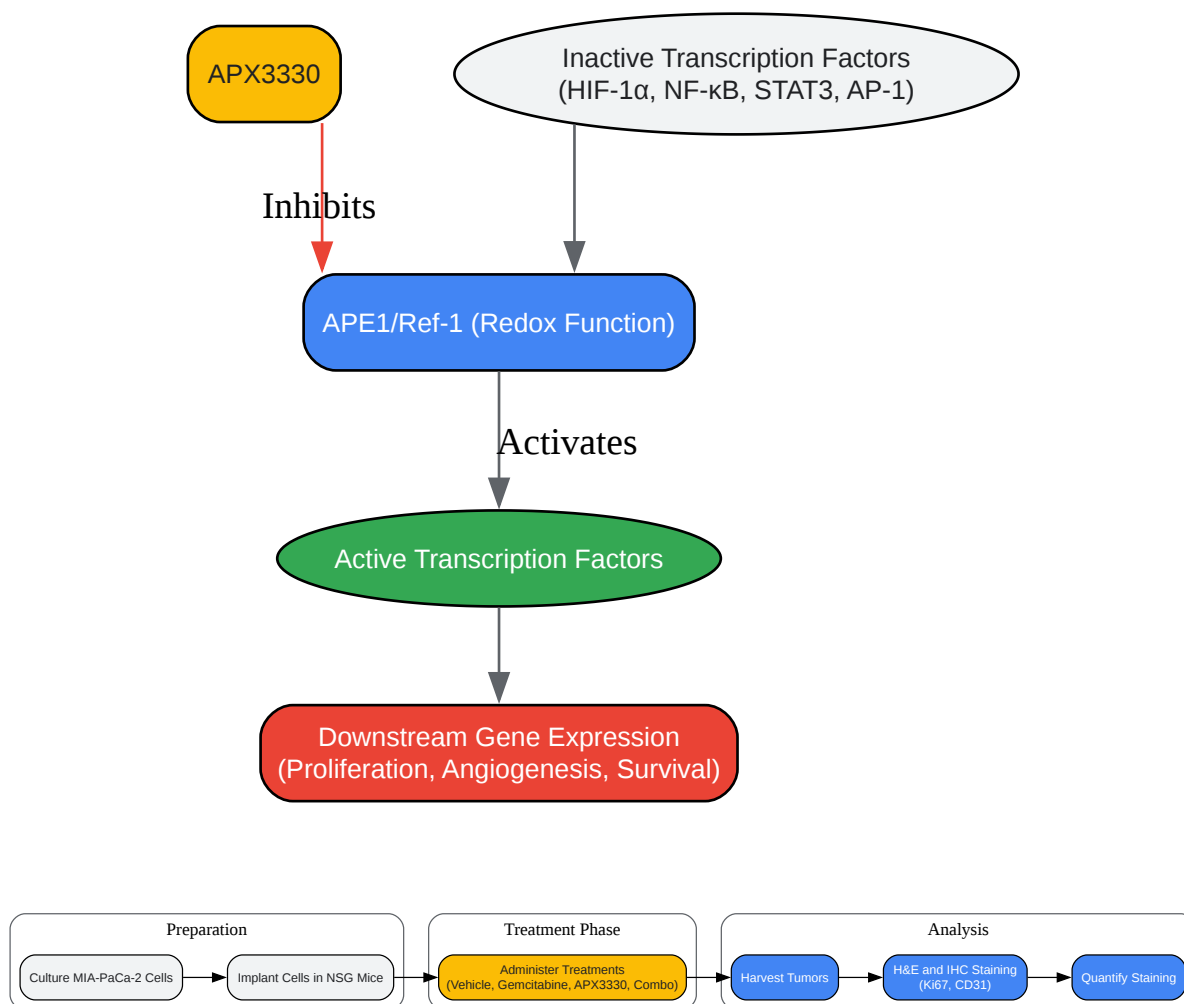
For Researchers, Scientists, and Drug Development Professionals

Abstract

APX3330 is an orally bioavailable small molecule that selectively inhibits the redox signaling function of the Apurinic/Apyrimidinic Endonuclease 1/Redox Effector Factor-1 (APE1/Ref-1) protein.[1] APE1/Ref-1 is a critical regulator of multiple transcription factors involved in tumor growth, proliferation, angiogenesis, and drug resistance.[1][2] Its overexpression is correlated with increased tumor aggressiveness and poorer patient survival in numerous cancers, including pancreatic, bladder, ovarian, and breast cancer.[1][2][3] **APX3330** specifically targets the redox activity of APE1/Ref-1, thereby preventing the activation of oncogenic transcription factors such as HIF-1 α , NF- κ B, STAT3, and AP-1, without impacting its essential DNA repair functions.[1][4] These application notes provide a summary of preclinical data and detailed protocols for the administration of **APX3330** in various cancer models.

Mechanism of Action

APX3330 functions by binding to APE1/Ref-1 and inhibiting its ability to reduce and activate key transcription factors that are critical for cancer cell survival and proliferation.[5] This targeted inhibition of the APE1/Ref-1 redox pathway leads to the downregulation of downstream signaling cascades involved in tumor progression.[3][4]



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